molecular formula C10H9Br2FO2 B1409972 Ethyl 3,5-dibromo-4-fluorophenylacetate CAS No. 1803716-86-0

Ethyl 3,5-dibromo-4-fluorophenylacetate

Cat. No. B1409972
CAS RN: 1803716-86-0
M. Wt: 339.98 g/mol
InChI Key: MXYXMJQDTZFSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dibromo-4-fluorophenylacetate, also known as 3,5-dibromo-4-fluoroacetophenone, is a brominated fluorinated phenylacetate ester. It is a useful reagent in organic synthesis, used to synthesize a variety of compounds. It is also used in scientific research applications, such as in the study of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of ethyl Ethyl 3,5-dibromo-4-fluorophenylacetate4-fluorophenylacetate is not yet fully understood. However, research suggests that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
Ethyl Ethyl 3,5-dibromo-4-fluorophenylacetate4-fluorophenylacetate has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that the compound has antifungal, antiviral, and anti-inflammatory effects. It has also been found to possess antioxidant activity, scavenging free radicals and preventing oxidative damage. In addition, in vivo studies have found that the compound has anti-tumor effects, as well as anti-inflammatory and immunosuppressive effects.

Advantages and Limitations for Lab Experiments

The use of ethyl Ethyl 3,5-dibromo-4-fluorophenylacetate4-fluorophenylacetate in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, the compound may be toxic and should be handled with care. In addition, it is not suitable for use in human or animal studies, as it has not been tested for safety or efficacy.

Future Directions

There are several potential future directions for research on ethyl Ethyl 3,5-dibromo-4-fluorophenylacetate4-fluorophenylacetate. First, further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. Second, more research is needed to determine the safety and efficacy of the compound for use in human and animal studies. Third, additional research is needed to explore the potential therapeutic applications of the compound, such as the treatment of cancer and other diseases. Finally, further research is needed to explore the potential use of the compound as an antioxidant and to develop novel synthetic methods for its preparation.

Scientific Research Applications

Ethyl Ethyl 3,5-dibromo-4-fluorophenylacetate4-fluorophenylacetate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the study of biochemical and physiological effects, as it has been found to possess a variety of biological activities, including antifungal, antiviral, and anti-inflammatory effects.

properties

IUPAC Name

ethyl 2-(3,5-dibromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYXMJQDTZFSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dibromo-4-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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